molecular formula C314H468N88O96S8 B15181542 Neurotoxin I (Buthus occitanus tunetanus reduced) CAS No. 85188-73-4

Neurotoxin I (Buthus occitanus tunetanus reduced)

Cat. No.: B15181542
CAS No.: 85188-73-4
M. Wt: 7268 g/mol
InChI Key: LIADEXHEXSFMHO-VDWRLGPPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Neurotoxin I, derived from the venom of the scorpion Buthus occitanus tunetanus, is a potent alpha-neurotoxin. This compound binds to voltage-gated sodium channels in excitable cells, blocking their inactivation and leading to an increased release of neurotransmitters such as acetylcholine and catecholamines . This mechanism makes it a significant subject of study in neurotoxicology and pharmacology.

Preparation Methods

The preparation of Neurotoxin I involves the extraction and purification from the venom of Buthus occitanus tunetanus. The venom is typically collected from the scorpions and then subjected to a series of chromatographic techniques to isolate the neurotoxin. The reduced form of Neurotoxin I is obtained by treating the purified toxin with reducing agents under controlled conditions to break disulfide bonds, resulting in a linearized form of the protein .

Chemical Reactions Analysis

Neurotoxin I undergoes several types of chemical reactions, including:

    Oxidation: This reaction can reform disulfide bonds in the reduced toxin, restoring its native conformation.

    Reduction: Using reducing agents like dithiothreitol (DTT) or beta-mercaptoethanol to break disulfide bonds.

    Substitution: Specific amino acid residues in the toxin can be substituted through site-directed mutagenesis to study structure-function relationships.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like DTT for reduction. The major products formed depend on the specific reaction conditions and the reagents used .

Scientific Research Applications

Neurotoxin I has a wide range of applications in scientific research:

    Chemistry: Used to study the structure and function of voltage-gated sodium channels.

    Biology: Helps in understanding the physiological and pathological roles of sodium channels in excitable cells.

    Medicine: Potential therapeutic applications in treating conditions related to sodium channel dysfunction, such as certain types of epilepsy and cardiac arrhythmias.

    Industry: Utilized in the development of bioinsecticides due to its potent neurotoxic effects on insects.

Mechanism of Action

Neurotoxin I exerts its effects by binding to site-3 on voltage-gated sodium channels, inhibiting their inactivation. This binding prolongs the open state of the sodium channels, leading to continuous depolarization of the affected cells. The increased release of neurotransmitters results in heightened neuronal activity, which can lead to neurotoxic effects .

Comparison with Similar Compounds

Neurotoxin I is part of a family of alpha-neurotoxins found in scorpion venom. Similar compounds include:

Neurotoxin I is unique due to its specific binding site and the resulting prolonged depolarization effect, making it a valuable tool for studying sodium channel function and developing therapeutic agents.

Properties

CAS No.

85188-73-4

Molecular Formula

C314H468N88O96S8

Molecular Weight

7268 g/mol

IUPAC Name

(4S)-4-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S)-4-amino-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S,3R)-1-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[2-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2R)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-1-[[2-[[(2S)-4-amino-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[(2S)-2-[[(2S,3S)-1-[[(2S)-1-[[(2S,3S)-1-[(2S)-2-[[2-[[(2S)-6-amino-1-[[(2R)-1-[[(2S)-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C314H468N88O96S8/c1-24-151(14)249(394-288(473)196(111-166-72-82-174(411)83-73-166)362-256(441)156(19)346-274(459)206(122-243(431)432)375-264(449)181(349-235(421)126-319)58-42-98-334-313(329)330)304(489)348-158(21)255(440)361-189(86-91-228(322)414)308(493)399-100-45-61-223(399)300(485)358-188(88-93-242(429)430)270(455)372-204(120-233(327)419)284(469)391-220(143-505)297(482)392-247(149(10)11)303(488)379-195(110-165-70-80-173(410)81-71-165)277(462)356-187(87-92-241(427)428)271(456)385-214(137-499)291(476)347-155(18)254(439)354-185(84-89-226(320)412)268(453)371-203(119-232(326)418)283(468)382-213(136-404)290(475)366-194(109-164-68-78-172(409)79-69-164)278(463)388-219(142-504)296(481)374-202(118-231(325)417)282(467)377-207(123-244(433)434)285(470)364-191(105-147(6)7)275(460)390-221(144-506)298(483)398-253(160(23)406)306(491)360-183(57-37-41-97-318)267(452)370-200(116-229(323)415)261(446)338-130-236(422)344-154(17)258(443)397-252(159(22)405)307(492)383-212(135-403)262(447)341-133-239(425)352-193(108-163-66-76-171(408)77-67-163)276(461)387-217(140-502)293(478)357-186(85-90-227(321)413)269(454)367-197(113-167-127-336-177-52-32-30-50-175(167)177)279(464)363-190(104-146(4)5)259(444)339-131-237(423)350-179(54-34-38-94-315)263(448)365-192(107-162-64-74-170(407)75-65-162)260(445)340-132-240(426)353-201(117-230(324)416)273(458)345-157(20)257(442)384-215(138-500)294(479)368-198(114-168-128-337-178-53-33-31-51-176(168)178)280(465)389-216(139-501)292(477)355-182(56-36-40-96-317)266(451)376-208(124-245(435)436)287(472)380-210(106-148(8)9)309(494)400-101-46-62-224(400)301(486)378-209(125-246(437)438)286(471)373-205(121-234(328)420)289(474)393-248(150(12)13)310(495)402-103-47-63-225(402)302(487)395-250(152(15)25-2)305(490)359-184(59-43-99-335-314(331)332)272(457)396-251(153(16)26-3)311(496)401-102-44-60-222(401)299(484)342-134-238(424)351-180(55-35-39-95-316)265(450)386-218(141-503)295(480)369-199(115-169-129-333-145-343-169)281(466)381-211(312(497)498)112-161-48-28-27-29-49-161/h27-33,48-53,64-83,127-129,145-160,179-225,247-253,336-337,403-411,499-506H,24-26,34-47,54-63,84-126,130-144,315-319H2,1-23H3,(H2,320,412)(H2,321,413)(H2,322,414)(H2,323,415)(H2,324,416)(H2,325,417)(H2,326,418)(H2,327,419)(H2,328,420)(H,333,343)(H,338,446)(H,339,444)(H,340,445)(H,341,447)(H,342,484)(H,344,422)(H,345,458)(H,346,459)(H,347,476)(H,348,489)(H,349,421)(H,350,423)(H,351,424)(H,352,425)(H,353,426)(H,354,439)(H,355,477)(H,356,462)(H,357,478)(H,358,485)(H,359,490)(H,360,491)(H,361,440)(H,362,441)(H,363,464)(H,364,470)(H,365,448)(H,366,475)(H,367,454)(H,368,479)(H,369,480)(H,370,452)(H,371,453)(H,372,455)(H,373,471)(H,374,481)(H,375,449)(H,376,451)(H,377,467)(H,378,486)(H,379,488)(H,380,472)(H,381,466)(H,382,468)(H,383,492)(H,384,442)(H,385,456)(H,386,450)(H,387,461)(H,388,463)(H,389,465)(H,390,460)(H,391,469)(H,392,482)(H,393,474)(H,394,473)(H,395,487)(H,396,457)(H,397,443)(H,398,483)(H,427,428)(H,429,430)(H,431,432)(H,433,434)(H,435,436)(H,437,438)(H,497,498)(H4,329,330,334)(H4,331,332,335)/t151-,152-,153-,154-,155-,156-,157-,158-,159+,160+,179-,180-,181-,182-,183-,184-,185-,186-,187-,188-,189-,190-,191-,192-,193-,194-,195-,196-,197-,198-,199-,200-,201-,202-,203-,204-,205-,206-,207-,208-,209-,210-,211-,212-,213-,214-,215-,216-,217-,218-,219-,220-,221-,222-,223-,224-,225-,247-,248-,249-,250-,251-,252-,253-/m0/s1

InChI Key

LIADEXHEXSFMHO-VDWRLGPPSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@@H]4CCCN4C(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CS)NC(=O)[C@H](CC6=CNC7=CC=CC=C76)NC(=O)[C@H](CS)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](CC8=CC=C(C=C8)O)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC9=CNC1=CC=CC=C19)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CS)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CS)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CS)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CS)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CS)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CN

Canonical SMILES

CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)CC)C(=O)N1CCCC1C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CS)C(=O)NC(CC2=CN=CN2)C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C4CCCN4C(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C5CCCN5C(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CS)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)C(CS)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CC8=CC=C(C=C8)O)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC9=CNC1=CC=CC=C19)NC(=O)C(CCC(=O)N)NC(=O)C(CS)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)CNC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CS)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CS)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CS)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C(C)C)NC(=O)C(CS)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C1CCCN1C(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)CN

Origin of Product

United States

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